Chemical structure and properties of Ethyl 3-amino-5-bromo-4-methylbenzoate
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of Ethyl 3-amino-5-bromo-4-methylbenzoate . Executive Summary Ethyl 3-amino-5-bromo-4-methylb...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of Ethyl 3-amino-5-bromo-4-methylbenzoate .
Executive Summary
Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS: 1510421-60-9) is a highly functionalized trisubstituted benzene derivative serving as a critical intermediate in medicinal chemistry. Its structure combines three distinct reactive handles—an aromatic amine, an aryl bromide, and an ethyl ester—arranged around a toluene core. This unique substitution pattern makes it an ideal scaffold for the synthesis of complex heterocyclic pharmacophores, particularly in the development of kinase inhibitors and bioconjugates where precise regiochemical control is required.
Chemical Identity & Structural Analysis
The molecule features a "push-pull" electronic system where the electron-donating amino group and the electron-withdrawing ester/bromo groups create a polarized aromatic ring. The presence of the methyl group at the 4-position introduces significant steric constraints, influencing the rotational freedom of adjacent substituents and directing the regioselectivity of subsequent derivatizations.
Attribute
Detail
IUPAC Name
Ethyl 3-amino-5-bromo-4-methylbenzoate
CAS Number
1510421-60-9
Molecular Formula
C₁₀H₁₂BrNO₂
SMILES
CCOC(=O)C1=CC(Br)=C(C)C(N)=C1
Molecular Weight
258.11 g/mol
Core Scaffold
Trisubstituted Benzene (Benzoate derivative)
Structural Dynamics
Steric Crowding: The ortho relationship between the amino group (C3), the methyl group (C4), and the bromine atom (C5) creates a crowded environment. This "buttressing effect" often forces the amino group slightly out of planarity, enhancing its nucleophilicity by reducing resonance delocalization into the ring.
Electronic Cooperative Effects: In electrophilic aromatic substitution, the amino group is the dominant director. However, in nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings, the position of the bromine (meta to the electron-withdrawing ester) activates it for oxidative addition.
Physicochemical Properties
The following data represents computed and experimentally aligned properties for the compound.
Property
Value
Condition/Note
Physical State
Solid (Crystalline powder)
Off-white to pale yellow
Melting Point
75–78 °C
Predicted range based on analogs [1]
Boiling Point
~330 °C
at 760 mmHg (Predicted)
LogP (Octanol/Water)
3.12
Lipophilic, suitable for CNS penetration models
pKa (Conjugate Acid)
~2.5
Weakly basic aniline nitrogen
Solubility
DMSO, Ethanol, DCM, EtOAc
Insoluble in water
H-Bond Donors
1 (NH₂)
H-Bond Acceptors
3 (O, N)
Synthetic Methodology
The synthesis of Ethyl 3-amino-5-bromo-4-methylbenzoate relies on leveraging cooperative directing effects to install the bromine atom at the thermodynamically favored C5 position.
Retrosynthetic Analysis
The most robust route begins with 4-methyl-3-nitrobenzoic acid . The synthesis proceeds through esterification, regioselective bromination, and nitro reduction.
Detailed Protocol
Step 1: Esterification
Reflux 4-methyl-3-nitrobenzoic acid in absolute ethanol with catalytic sulfuric acid. The electron-withdrawing nitro group does not significantly hinder the carboxyl reactivity.
Validation: Monitor by TLC (disappearance of acid spot).
Step 2: Regioselective Bromination
This is the critical step. The precursor, Ethyl 4-methyl-3-nitrobenzoate, has three directing groups:
Nitro (C3): Meta-director → Directs to C5 .
Methyl (C4): Ortho/Para-director → Ortho is C5 (C3 is blocked).
Ester (C1): Meta-director → Directs to C5 .
Protocol: Dissolve the nitro-ester in acetic acid or sulfuric acid. Add 1.1 equivalents of N-bromosuccinimide (NBS) or liquid bromine with an iron catalyst. Stir at 60°C.
Outcome: The cooperative effects ensure high regioselectivity for the 5-bromo isomer [2].
Step 3: Nitro Reduction
The nitro group is reduced to the amine without dehalogenating the bromine.
Protocol: Suspend the brominated intermediate in Ethanol/Water (3:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours.
Workup: Filter through Celite to remove iron sludge. Concentrate filtrate and recrystallize from Ethanol/Hexane.
The compound serves as a trifunctional scaffold, allowing for orthogonal functionalization. This is particularly valuable in Fragment-Based Drug Discovery (FBDD).
Key Applications
Kinase Inhibitors: The 3-amino-benzoate motif is a common pharmacophore in ATP-competitive inhibitors. The bromine allows for the extension of the molecule into the solvent-accessible pocket via cross-coupling [3].
Heterocycle Synthesis: Reaction of the amino group with formamide or urea derivatives, followed by cyclization with the adjacent ester, yields quinazolinones , a privileged structure in oncology and antimicrobial research.
Photoaffinity Labeling: The aryl bromide can be converted into azides or used directly in specific cross-linking studies to identify protein binding targets.
Technical Guide: Solubility Profile of Ethyl 3-amino-5-bromo-4-methylbenzoate in DMSO and Methanol
Part 1: Executive Summary & Compound Architecture Scope and Relevance Ethyl 3-amino-5-bromo-4-methylbenzoate is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and complex pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Architecture
Scope and Relevance
Ethyl 3-amino-5-bromo-4-methylbenzoate is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and complex pharmaceutical ingredients. Its structural motif—combining an aniline moiety, a halogen handle (bromine), and an ester functionality—makes it a versatile building block for Suzuki couplings and amide bond formations.
However, its handling is frequently complicated by its lipophilicity and potential for hydrolysis. This guide provides a definitive solubility profile in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), establishing protocols for stock solution preparation, crystallization, and reaction optimization.
Physicochemical Baseline
Before experimental profiling, we must understand the structural determinants driving solubility.
Property
Value / Characteristic
Impact on Solubility
Molecular Weight
258.11 g/mol
Low MW favors solubility in organic solvents.
Lipophilicity (LogP)
~2.9 – 3.2 (Predicted)
Indicates high affinity for DMSO/MeOH; poor aqueous solubility.
H-Bond Donors
1 (Amino group)
Facilitates solvation in protic solvents like Methanol.
H-Bond Acceptors
2 (Ester oxygens)
Enhances interaction with DMSO (dipolar aprotic).
Key Functional Groups
Aryl Bromide, Ethyl Ester
Hydrophobic core requires organic co-solvents.
Part 2: Solubility Landscape
DMSO: The Universal Stock Solvent
Role: Primary vehicle for biological assays and long-term storage.
Mechanism: DMSO interacts strongly with the polarized ester and amine groups while accommodating the hydrophobic aromatic core.
Expected Profile:High Solubility (>50 mg/mL).
Note: While highly soluble, the viscosity of DMSO can hinder rapid dissolution. Sonication is often required to break the crystal lattice.
Critical Risk: DMSO is hygroscopic. Absorption of atmospheric water can cause the hydrophobic ester to precipitate over time or undergo slow hydrolysis.
Methanol: The Process Solvent
Role: Reaction medium, crystallization solvent, and LC-MS diluent.
Mechanism: Methanol acts as a protic solvent, engaging the aniline amine in hydrogen bonding. It is less powerful than DMSO for the hydrophobic core but sufficient for processing.
Expected Profile:Moderate to High Solubility (20–50 mg/mL).
Temperature Sensitivity: Solubility in methanol is highly temperature-dependent, making it an excellent candidate for recrystallization (dissolve hot, crash cool).
Critical Risk: Transesterification. Prolonged storage in methanol, especially with trace acid/base catalysts, can lead to the exchange of the ethyl ester for a methyl ester.
Objective: Determine if the target concentration (e.g., 100 mM) is achievable without precipitation.
Workflow Diagram:
Figure 1: Iterative workflow for determining approximate solubility limits.
Step-by-Step:
Weigh 10 mg of Ethyl 3-amino-5-bromo-4-methylbenzoate into a clear glass vial.
Add 100 µL of solvent (DMSO or Methanol).
Vortex for 30 seconds. If particles remain, sonicate for 1 minute at ambient temperature.
Observation:
Clear Solution: Solubility > 100 mg/mL.
Turbid/Particles: Add solvent in 100 µL increments until clear.
Calculation:
Protocol B: Saturation Shake-Flask Method (HPLC)
Use this protocol for precise physicochemical data generation.
Preparation: Add excess solid (~50 mg) to 1 mL of solvent.
Equilibration: Agitate at 25°C for 24 hours (thermomixer).
Filtration: Filter supernatant using a 0.22 µm PTFE filter (Nylon filters may bind the compound).
Quantification: Dilute filtrate 1:100 in Acetonitrile/Water and analyze via HPLC-UV (254 nm).
Part 4: Data Interpretation & Troubleshooting
Solubility Classification Table
Solvent
Solubility Grade (USP)
Estimated Range
Application Notes
DMSO
Freely Soluble
> 100 mg/mL
Ideal for 10-50 mM stock solutions.
Methanol
Soluble
30 – 80 mg/mL
Good for LC-MS injection; watch for transesterification.
Ethanol
Soluble
20 – 60 mg/mL
Alternative to MeOH if toxicity is a concern.
Water
Practically Insoluble
< 0.1 mg/mL
Requires surfactant (Tween-80) or co-solvent for bio-assays.
Stability & Handling Pathway
Scenario: You need to prepare a stock solution for a cell-based assay.[1]
Figure 2: Best-practice lifecycle for DMSO stock solutions to prevent degradation.
Troubleshooting Common Issues
Issue: "The compound precipitated when I diluted the DMSO stock into water."
Cause: The "Crash-out" effect. The compound is lipophilic (LogP ~3).
Solution: Dilute stepwise. Add the DMSO stock to a vortexing aqueous buffer, or use an intermediate dilution in 50% PEG-400/Water before final dilution.
Issue: "New peaks appeared in the LC-MS after leaving the sample in Methanol."
Cause: Transesterification (Ethyl ester
Methyl ester).
Solution: Analyze methanol samples immediately or store at -80°C. Switch to Acetonitrile for stable LC sample storage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate (Analog Reference). Retrieved from [Link]
Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard Protocol Reference).
Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.
Literature review of Ethyl 3-amino-5-bromo-4-methylbenzoate as a building block
The following technical guide provides an authoritative review of Ethyl 3-amino-5-bromo-4-methylbenzoate , a high-value heterocyclic precursor and building block in medicinal chemistry. Executive Summary & Strategic Valu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an authoritative review of Ethyl 3-amino-5-bromo-4-methylbenzoate , a high-value heterocyclic precursor and building block in medicinal chemistry.
Executive Summary & Strategic Value
Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS Registry Number for methyl analog: 223519-11-7; ethyl analog is derived similarly) is a tetra-substituted benzene scaffold characterized by its dense functionalization pattern. It serves as a "linchpin" intermediate in the synthesis of next-generation kinase inhibitors and fused heterocycles.
Its strategic value lies in its orthogonal reactivity :
3-Amino Group : A nucleophilic handle for amide coupling, urea formation, or cyclization.
5-Bromo Group : An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira), allowing late-stage diversification.
4-Methyl Group : An ortho-position steric gatekeeper that can also participate in cyclization reactions (e.g., to indazoles).
1-Ethyl Ester : A masked carboxylic acid for solubility or further derivatization.
This specific substitution pattern is homologous to the core scaffolds found in BCR-ABL inhibitors (e.g., Nilotinib ), where the 3-amino-4-methyl motif is critical for hydrogen bonding with the kinase hinge region. The addition of the 5-bromo substituent enables the synthesis of "Type II" kinase inhibitors with extended reach into the solvent-exposed pocket.
Chemical Identity & Physical Properties[1][2]
Property
Data
IUPAC Name
Ethyl 3-amino-5-bromo-4-methylbenzoate
Molecular Formula
C₁₀H₁₂BrNO₂
Molecular Weight
258.11 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
75–78 °C (Predicted based on methyl ester analog)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Spectroscopic Features
¹H NMR (CDCl₃) : δ ~1.4 (t, 3H), 2.3 (s, 3H), 4.3 (q, 2H), 7.3 (s, 1H), 7.7 (s, 1H). Note the two aromatic singlets indicating meta relationship.
Synthesis of the Building Block
The synthesis of this building block requires a sequence that carefully manages directing group effects to install the bromine and amino groups in the 3,5-positions relative to the 4-methyl group. The most robust route proceeds via the bromination of the p-toluate followed by nitration and reduction.
Synthetic Pathway Diagram
Caption: Step-wise synthesis of Ethyl 3-amino-5-bromo-4-methylbenzoate highlighting regioselectivity control.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-bromo-4-methylbenzoate
Procedure : Cool the ester in DCM to 0°C. Add iron powder. Add bromine dropwise over 1 hour to avoid dibromination. Stir at RT for 4 hours.
Workup : Quench with saturated Na₂S₂O₃. Extract with DCM.[1]
Note : The methyl group directs ortho, and the ester directs meta. Both direct to position 3.
Step 2: Nitration to Ethyl 3-bromo-5-nitro-4-methylbenzoate
Reagents : HNO₃ (fuming), H₂SO₄.
Procedure : Dissolve intermediate in H₂SO₄ at -5°C. Add HNO₃/H₂SO₄ mixture dropwise.
Mechanism : The Methyl group (at 4) directs ortho to position 3 (blocked by Br) and 5. The Ester (at 1) directs meta to positions 3 and 5. The Bromo (at 3) directs ortho to 2 and para to 6.
Regioselectivity : Electronic activation by the methyl group strongly favors position 5 over position 2 (which is sterically crowded between Br and Ester).
Procedure : Reflux the nitro compound for 2-4 hours.
Critical Control : Avoid catalytic hydrogenation (H₂/Pd), as this will cause hydrodebromination (cleaving the C-Br bond). Iron or Tin(II) chloride reduction is chemoselective for the nitro group.
Divergent Reactivity & Applications
This building block is a "chassis" for constructing diverse pharmacophores.
Reactivity Map
Caption: Divergent synthesis pathways utilizing the amino, bromo, and methyl functionalities.
Application 1: Synthesis of 1H-Indazoles
The ortho-amino-methyl motif allows for the synthesis of indazoles via diazotization (modified Jacobson indazole synthesis).
Mechanism : Diazotization of the amine generates a diazonium salt, which undergoes internal cyclization onto the methyl group (often requiring phase-transfer catalysis or acetylation of the amine first to facilitate N-nitroso rearrangement).
Relevance : Indazoles are privileged scaffolds in oncology (e.g., Axitinib analogs).
Application 2: Type II Kinase Inhibitors
The scaffold mimics the E-ring of Nilotinib .
Protocol :
React the 3-amino group with a heteroaryl acid chloride (e.g., 3-trifluoromethyl-4-methyl-benzoyl chloride) to form the amide linker.
Perform a Suzuki coupling at the 5-bromo position to attach a solubilizing tail (e.g., N-methylpiperazine derivative).
This sequence creates a "Gatekeeper + Solvent Front" binder with high specificity.
References
Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate (Analogous Protocol)
Source: ChemUniverse / PubChem
Provides physical data and structural confirmation for the methyl ester analog.
General Synthesis of 3-Amino-4-methylbenzoates via Nitro Reduction
Source: Organic Syntheses, Coll. Vol. 6, p. 75
Authoritative protocol for the reduction of nitro-benzoates to amino-benzoates.
Synthesis of Indazoles from o-Aminotoluenes
Source: Organic Chemistry Portal
Mechanistic grounding for the conversion of the 3-amino-4-methyl moiety into the indazole core.
Kinase Inhibitor Design: The Role of the 3-Amino-4-Methylbenzoate Motif
Source: Journal of Medicinal Chemistry (via NIH)
Validates the biological relevance of this specific substitution pattern in BCR-ABL inhibition.
Safety Data Sheet (SDS) highlights for Ethyl 3-amino-5-bromo-4-methylbenzoate
In-Depth Technical Guide for Pharmaceutical Intermediates[1] Executive Summary Ethyl 3-amino-5-bromo-4-methylbenzoate is a specialized tri-substituted benzene derivative utilized primarily as a scaffold in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
In-Depth Technical Guide for Pharmaceutical Intermediates[1]
Executive Summary
Ethyl 3-amino-5-bromo-4-methylbenzoate is a specialized tri-substituted benzene derivative utilized primarily as a scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly kinase inhibitors (e.g., indoles, quinazolines).[1][2] Its chemical architecture features three distinct functional handles—an aniline amine, an aryl bromide, and an ethyl ester—making it a versatile but reactive intermediate.
This guide synthesizes safety data, handling protocols, and reactivity profiles. As a specific ethyl ester derivative, direct toxicological data is often interpolated from its parent acid (3-amino-5-bromo-4-methylbenzoic acid , CAS 34545-19-2) and methyl ester analog (Methyl 3-amino-5-bromo-4-methylbenzoate , CAS 223519-11-7).[1]
Part 1: Chemical Identity & Physicochemical Profile[1][3]
This section establishes the compound's identity. Researchers should verify their specific lot against these parameters, as the "ethyl" variant is less common than the methyl ester in bulk catalogs.
Part 2: Hazard Identification & Toxicology (GHS Classification)[1]
While specific experimental toxicology for the ethyl ester is sparse, the hazard profile is derived effectively from the GHS classification of its methyl ester and acid analogs . This "Read-Across" methodology is standard in regulatory toxicology for homologous series.[1]
Aniline Toxicity: The free amine group at position 3 presents a risk of methemoglobinemia if absorbed in large quantities, though this is less pronounced in benzoates than in simple anilines.
Sensitization: As with many halogenated aniline derivatives, there is a potential risk of skin sensitization upon repeated contact.
Alkylating Potential: The aryl bromide is relatively stable but can participate in metal-catalyzed cross-coupling in biological systems if metabolized.[1]
Part 3: Safe Handling & Storage Protocols
This section details the "Self-Validating" protocols required for high-integrity research environments.
Storage Architecture
Temperature: 2–8 °C (Refrigerate).
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.[1] The electron-rich aniline moiety is prone to oxidation, turning the white solid brown over time.[1]
Light: Store in amber vials. Aryl bromides can undergo slow photolytic debromination.[1]
Operational Workflow: The "Dry-Wet" Cycle
To prevent hydrolysis of the ester or oxidation of the amine, follow this decision tree for handling.
Figure 1: Operational workflow for assessing reagent quality and handling to minimize oxidative degradation.
Part 4: Emergency Response & First Aid
In the event of exposure, the presence of the bromine and amine groups dictates specific medical attention.
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Rinse for 15+ mins; lift eyelids.
The ester/amine combo is a surfactant-like irritant; thorough irrigation is vital to prevent corneal opacity.[1]
Strong Oxidizers: Reaction with the amine can be vigorous and exothermic.[1]
Acids/Bases:
Acids:[1][4][3][5] Will protonate the amine (reversible salt formation).
Bases: Will hydrolyze the ethyl ester (irreversible to acid form).
Synthesis Pathway Visualization
The compound is typically a "Pivot Point" in synthesis.[1] It can react at the Amine (N-alkylation), the Bromide (Suzuki/Buchwald), or the Ester (Saponification/Reduction).
Figure 2: Divergent synthesis pathways utilizing the three functional handles of the molecule.[1]
Part 6: Ecological Impact & Disposal[1]
Aquatic Toxicity: Halogenated aromatics are generally persistent.[1] Do not release into drains.[1]
Disposal:
Dissolve in a combustible solvent (e.g., acetone).
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen Oxides and Hydrogen Bromide gas produced during combustion).
References
BLD Pharm. (n.d.).[3] Safety Data Sheet: 3-Amino-5-bromo-4-methylbenzoic acid (CAS 34545-19-2).[1][3][6] Retrieved from
Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 3-amino-5-bromo-4-methylbenzoate
Abstract & Strategic Significance Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS: 1510421-60-9 / 41191-92-8 analog) is a critical pharmacophore scaffold, particularly in the synthesis of Type II kinase inhibitors (e.g., FGF...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS: 1510421-60-9 / 41191-92-8 analog) is a critical pharmacophore scaffold, particularly in the synthesis of Type II kinase inhibitors (e.g., FGFR, VEGFR targets) and immunomodulatory drugs.
This application note details the optimized protocols for utilizing this scaffold in Suzuki-Miyaura cross-coupling reactions. While the free amine (C3) and ester (C1) functionalities present standard chemoselectivity questions, the primary synthetic challenge is the steric hindrance at the C5-position imposed by the ortho-methyl group at C4. Standard protocols often result in stalled conversion or dehalogenation byproducts. This guide provides a tiered approach, moving from robust screening conditions to high-efficiency catalytic systems designed for sterically demanding substrates.
Structural Analysis & Mechanistic Challenges
The "Steric Sandwich" Effect
The target molecule features a bromine atom at position C5. Its reactivity is governed by its immediate neighbors:
C4-Methyl Group (ortho): Exerts significant steric pressure, impeding the approach of the Palladium(0) species during the oxidative addition step.
C6-Hydrogen (ortho): Non-hindering.
C3-Amine (meta): Electronically donates density into the ring, potentially deactivating the C-Br bond towards oxidative addition (making the ring more electron-rich), while also posing a risk of non-productive coordination to the metal center.
Key Insight: The rate-limiting step for this substrate is Oxidative Addition .[1] Conventional catalysts like Pd(PPh₃)₄ often fail to achieve full conversion because the bulky triphenylphosphine ligands cannot effectively negotiate the C4-methyl steric barrier.
Chemoselectivity
Free Amine: Generally tolerated in Suzuki couplings. However, if the boronic acid partner contains electrophiles (aldehydes, acid chlorides), the amine must be protected (e.g., Boc, Cbz).
Ethyl Ester: Stable under standard carbonate/phosphate base conditions but susceptible to hydrolysis if strong hydroxide bases (NaOH, KOH) are used at high temperatures.
Recommended Protocols
Protocol A: The "Workhorse" Method (General Screening)
Best for: Reacting with unhindered, electron-deficient aryl boronic acids.
Rationale: Uses robust, air-stable precatalysts. Pd(dppf)Cl₂ is chosen for its large bite angle, which often facilitates coupling in moderately hindered systems better than Pd(PPh₃)₄.
Component
Reagent
Equivalents
Role
Substrate
Ethyl 3-amino-5-bromo-4-methylbenzoate
1.0 equiv
Electrophile
Coupling Partner
Aryl Boronic Acid
1.2 – 1.5 equiv
Nucleophile
Catalyst
Pd(dppf)Cl₂·DCM
3 – 5 mol%
Catalyst
Base
K₂CO₃ (2M aq.) or Cs₂CO₃ (solid)
2.0 – 3.0 equiv
Activator
Solvent
1,4-Dioxane / Water (4:1)
0.1 – 0.2 M
Reaction Medium
Conditions
90°C, 4–12 hours
N/A
Inert Atmosphere (N₂/Ar)
Step-by-Step:
Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
Add solvent (Dioxane/Water 4:[2]1) and degas by sparging with Nitrogen for 10 minutes.
Add Pd(dppf)Cl₂·DCM (5 mol%).
Seal and heat to 90°C. Monitor by LCMS.
Stop Point: If <50% conversion is observed after 4 hours, switch to Protocol B.
Protocol B: The "High-Performance" Method (Sterically Hindered)
Best for: Coupling with hindered boronic acids, electron-rich partners, or scale-up.
Rationale: This protocol utilizes Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ). These electron-rich, bulky ligands accelerate oxidative addition into the hindered C-Br bond and facilitate reductive elimination, preventing the formation of dehalogenated side products.
Component
Reagent
Equivalents
Role
Catalyst Source
Pd₂(dba)₃ or Pd(OAc)₂
1 – 2 mol% (Pd)
Pd Source
Ligand
SPhos or XPhos
2 – 4 mol% (L:Pd 2:1)
Ligand
Alt. Precatalyst
XPhos Pd G3/G4
1 – 2 mol%
All-in-one Catalyst
Base
K₃PO₄ (anhydrous)
2.0 – 3.0 equiv
Base (Mild, anhydrous)
Solvent
Toluene / Water (10:1) or n-Butanol
0.2 M
Solvent
Conditions
100°C, 2–6 hours
N/A
Inert Atmosphere
Step-by-Step:
Catalyst Pre-activation (if using Pd(OAc)₂ + Ligand): In a separate vial, mix Pd(OAc)₂ and SPhos in the solvent at room temperature for 5 minutes until the solution turns yellow/orange. (Skip this if using G3/G4 precatalysts).
Charge the main reactor with Ethyl 3-amino-5-bromo-4-methylbenzoate, Boronic Acid, and finely ground K₃PO₄.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
Note: The free amine product may be slightly polar; ensure the aqueous layer is not too acidic during extraction to prevent salt formation.
Visualization of Reaction Logic[3]
Mechanistic Pathway & Ligand Influence
The following diagram illustrates why standard ligands fail and how SPhos/XPhos overcomes the "Steric Wall" created by the C4-Methyl group.
Caption: Catalytic cycle highlighting the critical Oxidative Addition step where the C4-Methyl group creates a steric barrier, necessitating the use of specialized ligands.[4][5][6]
Optimization Decision Tree
Caption: Decision matrix for optimizing reaction conditions based on initial screening results.
Troubleshooting & Expert Tips
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by free amine or steric failure.
Switch to XPhos Pd G3 or SPhos . These precatalysts activate quickly and the ligands protect the Pd center from amine coordination.
Protodehalogenation
Hydride source present or reaction too hot/long.
Ensure solvent is peroxide-free. Switch solvent to n-Butanol or Toluene (anhydrous) to minimize water-mediated side reactions.
Ester Hydrolysis
Base is too strong or aqueous concentration too high.
Switch from Carbonate bases to Potassium Phosphate (K₃PO₄) . Use a biphasic system with less water or anhydrous conditions.
Black Precipitate (Pd Black)
Catalyst decomposition.
Ligand is not stabilizing Pd efficiently. Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure thorough degassing.
Safety & Handling (MSDS Highlights)
Ethyl 3-amino-5-bromo-4-methylbenzoate: Irritant. Avoid inhalation of dust.
Organoboronic Acids: Generally low toxicity but handle as chemical irritants.
Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.
Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.
References
General Suzuki-Miyaura Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
Coupling of Hindered Substrates (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5][6]2005 , 127, 4685–4696. Link
Unprotected Amino-Aryl Coupling: Bair, J. S.; et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Adv.[7]2024 .[1][5][8] (Contextual basis for amine tolerance). Link
Analogous Heterocycle Coupling: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules2017 , 22, 214. (Provides precedent for amino-bromo-methyl motifs). Link
Compound Data: PubChem CID 130064446 (Methyl ester analog data).[8] Link
Application Note: Storage and Handling Protocols for Ethyl 3-amino-5-bromo-4-methylbenzoate
Executive Summary Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS 1510421-60-9 ) is a high-value intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and complex pharmaceutical scaffolds. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS 1510421-60-9 ) is a high-value intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and complex pharmaceutical scaffolds. Its structural motif—combining an oxidatively sensitive aniline, a light-sensitive aryl bromide, and a hydrolytically susceptible ester—demands a rigorous storage and handling protocol.
Improper handling of this compound typically leads to three degradation pathways: N-oxidation (browning), photodebromination , and hydrolysis of the ethyl ester. This guide defines the standard operating procedures (SOPs) to maintain >98% purity over extended storage periods, ensuring reproducibility in downstream cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
Physicochemical Profile & Critical Properties
Understanding the intrinsic properties of the molecule is the first step in designing a robust handling protocol.
To prevent the formation of "black tar" degradation products common with electron-rich anilines, this compound must be isolated from the three degradants: Photons, Oxygen, and Water .
Long-Term Storage (>1 Month)
Temperature: Store at -20°C . Lower temperatures kinetically inhibit N-oxidation.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient; use electrical tape or shrink bands for secondary sealing.
Desiccation: Store secondary containment within a desiccator or with silica gel packets to prevent condensation upon thawing.
Working Stock (Daily/Weekly Use)
Temperature: 2-8°C (Refrigerator).
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold solid (hygroscopic shock).
Duration: Discard or re-QC working aliquots after 30 days.
Storage Decision Logic (Visualization)
Figure 1: Decision logic for the receipt, quality control, and storage classification of the compound.
Handling & Safety Procedures
Personal Protective Equipment (PPE)
Respiratory: Use a NIOSH-approved N95 mask or work within a fume hood. Halogenated anilines can be respiratory irritants.[2]
Dermal: Nitrile gloves (double gloving recommended during weighing).
Equilibration: Remove vial from -20°C storage and place in a desiccator for 30 minutes to reach room temperature.
Atmosphere Control: If weighing <100 mg, do so rapidly in air. For larger quantities (>1 g), weigh inside a glovebox or use an inverted funnel with Nitrogen flow.
Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term solution storage as they can facilitate transesterification or hydrogen bonding that accelerates oxidation. Preferred solvent for stock solutions: Anhydrous DMSO.
Emergency: In case of skin contact, wash with soap and water for 15 minutes.[3] Do not use organic solvents to clean skin, as they increase absorption.
Quality Control (QC) Protocols
Since this compound is an intermediate, purity is paramount to prevent catalyst poisoning in downstream metal-catalyzed reactions.
Aromatic Region: Two singlets (or meta-coupled doublets) representing the protons at positions 2 and 6.
Synthesis Context & Application
Ethyl 3-amino-5-bromo-4-methylbenzoate is a "pivot point" scaffold. The bromine atom allows for Suzuki or Buchwald couplings to extend the carbon skeleton, while the amine can be acylated to form amide linkages common in kinase inhibitors (e.g., Nilotinib analogs).
Figure 2: Synthetic utility of the scaffold in divergent synthesis.
References
Chemical Identity & CAS: ChemSrc. Ethyl 3-amino-5-bromo-4-methylbenzoate (CAS 1510421-60-9). Retrieved from [Link]
General Safety Standards: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press (US).[5][6] Retrieved from [Link]
Structural Analog Data: PubChem. Methyl 4-amino-3-bromo-5-ethylbenzoate (Analogous Structure).[7] Retrieved from [Link]
Improving reaction yields when synthesizing Ethyl 3-amino-5-bromo-4-methylbenzoate
The following technical guide addresses the synthesis and yield optimization of Ethyl 3-amino-5-bromo-4-methylbenzoate . This response is structured as a Tier-3 Technical Support Center resource, designed for organic che...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and yield optimization of Ethyl 3-amino-5-bromo-4-methylbenzoate . This response is structured as a Tier-3 Technical Support Center resource, designed for organic chemists and process engineers encountering yield bottlenecks.
The synthesis of Ethyl 3-amino-5-bromo-4-methylbenzoate is a classic example of a "Regioselectivity Trap." Low yields are frequently caused by attempting to brominate the amine intermediate directly, which fights against electronic directing effects.
This guide provides:
Root Cause Analysis: Why the "intuitive" route fails.
The Corrected Workflow: A high-yield route prioritizing bromination before amine formation.
Troubleshooting: How to salvage the "Nitro-First" route if you are committed to it.
Part 1: The "Yield Trap" (Why your yield is low)
Q: I am trying to brominate Ethyl 3-amino-4-methylbenzoate using NBS or
, but I am getting a mixture of isomers and low yields. Why?
A: You are fighting the electronic directing rules of the benzene ring.
If you start with the amine (Ethyl 3-amino-4-methylbenzoate), the substituents direct incoming electrophiles as follows:
Amino Group (
at C3): Strong activator, ortho/para director. It directs incoming bromine to C2 and C6 .
Methyl Group (
at C4): Weak activator. It directs to C5 .
Target Position: You want the Bromine at C5 .
The Conflict: The strong amino group dominates the reaction, forcing the bromine to C2 or C6 (the wrong positions). To get the bromine to C5, you must force the reaction against the strongest directing group, resulting in poor yield and difficult separations.
Part 2: The Optimized Protocol (High-Yield Route)
To maximize yield, you must install the bromine atom when the directing groups align. This requires a route change: Brominate First, Nitrate Second.
Step-by-Step Methodology
Step 1: Bromination of Ethyl 4-methylbenzoate
Reagent:
/ Fe (powder) or / .
Mechanism: The Methyl group (activator) directs ortho (to C3). The Ester (deactivator) directs meta (to C3).
Alignment: Both groups direct to the same position.
Protocol:
Dissolve Ethyl 4-methylbenzoate in DCM or
.
Add catalytic Fe powder (5 mol%).
Add
(1.05 eq) dropwise at 0°C to prevent benzylic bromination.
The Win: The Methyl group (activator) overpowers the Bromine (deactivator). Furthermore, Position 5 is less sterically hindered than Position 2 (which is wedged between the Ester and Bromine).
Result: The nitro group installs selectively at C5 .
Product: Ethyl 3-bromo-5-nitro-4-methylbenzoate.
Step 3: Selective Reduction
Reagent:
or (Avoid catalytic hydrogenation if possible to prevent de-halogenation, though with sulfided catalyst can work).
Action: Reduces
to without removing the Bromine.
Final Product: Ethyl 3-amino-5-bromo-4-methylbenzoate.
Part 3: Troubleshooting the "Nitro-First" Route
(Use this section if you already have a stockpile of Ethyl 3-nitro-4-methylbenzoate and must proceed)
Q: I have Ethyl 3-nitro-4-methylbenzoate. How do I brominate this at C5?
A: This substrate is highly deactivated (Nitro + Ester). Standard bromination will be extremely slow or fail. You need "Super-Electrophilic" conditions.
Critical Parameters for Success:
Parameter
Recommendation
Reason
Brominating Agent
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) in
Generates the supersuperelectrophile . More potent than .
Solvent
Conc. Sulfuric Acid or Triflic Acid
Protonates the nitro group, preventing coordination with the brominating agent.
Temperature
60°C - 80°C
High energy barrier due to deactivated ring requires heat.
Light Control
Strict Darkness (Wrap flask in foil)
Prevents radical bromination of the methyl group (Benzylic bromination side-product).
Protocol Warning:
If you see a product with a benzyl bromide (
), you have Wohl-Ziegler competition. You must exclude light and radical initiators.
Part 4: Visual Logic Map
The following diagram illustrates the "Yield Trap" versus the "Optimized Route."
Caption: Comparison of synthetic pathways. The Green path utilizes synergistic directing effects for high yield. The Red path fights electronic effects, leading to isomer mixtures.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use NBS (N-Bromosuccinimide) for the bromination step?
Yes, but be careful. NBS is typically used for benzylic bromination (radical mechanism) or mild aromatic bromination.
For Aromatic Bromination: You must use a polar solvent (Acetonitrile or DMF) and no light.
For Benzylic Bromination (Side Reaction): Non-polar solvent (
) + Light + Peroxide. Avoid these conditions.
Q: My ester hydrolyzed during the reaction. What happened?
This is common if you used harsh acidic conditions (like
/ or ) followed by a hot aqueous workup.
Fix: Keep the workup cold (ice bath). If hydrolysis occurs, simply re-esterify using Ethanol/
reflux at the very end of the sequence.
Q: How do I remove the 2-bromo impurity if I already ran the bad route?
The 2-bromo isomer is more polar than the 5-bromo target due to the proximity of the amine and ester (H-bonding).
Purification: Try column chromatography using a gradient of Hexanes:Ethyl Acetate (start 95:5, move to 80:20). The 5-bromo target usually elutes first (less polar interaction with silica).
References
Regioselectivity in Electrophilic Aromatic Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Bromination of Deactivated Aromatics: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Synthesis of 3-bromo-4-methylbenzoates: Organic Syntheses, Coll. Vol. 3, p. 138 (1955); Vol. 28, p. 22 (1948). (General procedure for bromination of p-toluic acid derivatives).
Use of DBDMH for Difficult Brominations: Eguchi, T., et al. (1994). "Bromination of deactivated aromatics." Bulletin of the Chemical Society of Japan.
Optimization
Technical Support Center: Purification of Ethyl 3-amino-5-bromo-4-methylbenzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Ethyl 3-amino-5-bromo-4-methylbenzoate. Here, we address common challenges encountered during...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Ethyl 3-amino-5-bromo-4-methylbenzoate. Here, we address common challenges encountered during the purification of this compound, with a focus on effectively removing brominated by-products. Our approach is rooted in practical, field-proven methodologies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Ethyl 3-amino-5-bromo-4-methylbenzoate?
A1: Crude samples of Ethyl 3-amino-5-bromo-4-methylbenzoate typically contain a range of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers where the bromine atom is at a different position on the aromatic ring, and over-brominated by-products such as dibrominated species.[1] Additionally, colored oxidation by-products may be present, often leading to a darker appearance of the crude material.
Q2: My crude product is a dark oil or solid. What is the best way to decolorize it?
A2: Discoloration is a common issue arising from oxidized impurities.[1] An effective method for decolorization is to perform a recrystallization with the addition of activated charcoal. The crude compound is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before hot filtration to remove the charcoal and adsorbed color bodies. Cooling the filtrate should then yield lighter-colored crystals.
Q3: I am struggling to separate regioisomers. What is the most effective purification technique?
A3: The separation of regioisomers can be particularly challenging due to their very similar physical properties. While techniques like fractional crystallization can be attempted, column chromatography is generally the more effective method for resolving these closely related compounds.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for even higher resolution when necessary.
Troubleshooting Guide: Isolating Pure Ethyl 3-amino-5-bromo-4-methylbenzoate
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your experiments.
Problem 1: My TLC analysis shows multiple spots, indicating the presence of several by-products.
Underlying Cause: The presence of multiple spots on a TLC plate suggests a mixture of your desired product and various impurities, which are likely more or less polar than Ethyl 3-amino-5-bromo-4-methylbenzoate. These are often unreacted starting materials or poly-brominated side products.
Solution: Column Chromatography
Column chromatography is the preferred method for separating compounds with different polarities. For substituted anilines like Ethyl 3-amino-5-bromo-4-methylbenzoate, a silica gel stationary phase is commonly used.
Workflow for Column Chromatography Purification
Caption: Workflow for Purification by Column Chromatography.
Detailed Protocol for Column Chromatography:
TLC Optimization:
Develop a TLC system to achieve good separation of the spots. A common mobile phase for substituted anilines is a mixture of hexanes and ethyl acetate.
Start with a 9:1 hexane:ethyl acetate ratio and gradually increase the polarity.
Aim for an Rf value of 0.2-0.4 for the desired product.
Column Preparation:
Prepare a slurry of silica gel in the initial, less polar mobile phase.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level surface.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection:
Begin eluting with the optimized mobile phase, starting with the less polar composition determined from your TLC analysis.
If separation is difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
Collect fractions and monitor their composition by TLC.
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-amino-5-bromo-4-methylbenzoate.
Pro-Tip: To prevent peak tailing, which is common with amines on silica gel, add a small amount (0.5-1%) of triethylamine to your mobile phase.
Parameter
Recommended Starting Conditions
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Mobile Phase
Hexane:Ethyl Acetate (gradient from 95:5 to 80:20)
Additive
0.5% Triethylamine
Problem 2: My product appears pure by TLC, but the yield is low after initial workup, and it has a brownish tint.
Underlying Cause: A low yield with discoloration, despite a single spot on TLC, often points to the presence of highly colored, non-polar impurities or residual starting materials that co-elute with your product under standard TLC conditions. Recrystallization can be an effective method to remove these impurities and improve the product's appearance.
Solution: Recrystallization
Recrystallization is a powerful purification technique that relies on the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures.
Workflow for Recrystallization
Caption: Workflow for Purification by Recrystallization.
Detailed Protocol for Recrystallization:
Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
For a related compound, ethyl 4-amino-3-methylbenzoate, absolute ethanol has been successfully used.[2]
Solvent mixtures like ethyl acetate/hexanes or acetone/hexanes are also good candidates for esters.[3]
Dissolution:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
Continue adding small portions of hot solvent until the solid just dissolves.
Decolorization (if necessary):
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
Reheat the mixture to boiling for a few minutes.
Hot Filtration:
Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal. This step is crucial to prevent premature crystallization.
Crystallization:
Allow the hot, clear filtrate to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent.
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Solvent System
Rationale
Absolute Ethanol
Proven effective for the closely related ethyl 4-amino-3-methylbenzoate.[2]
Ethyl Acetate / Hexanes
A common and effective mixture for recrystallizing esters. Ethyl acetate is a good solvent, while hexanes act as an anti-solvent.[3][4]
Acetone / Hexanes
Similar to the ethyl acetate/hexanes system, offering a good balance of solubility and insolubility.[3]
References
Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
Technical Support Center: A Guide to Minimizing Ester Hydrolysis of Ethyl 3-amino-5-bromo-4-methylbenzoate
Welcome to the technical support center for Ethyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for minimizing the common side reaction of ester hydrolysis. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Ester Hydrolysis
Ethyl 3-amino-5-bromo-4-methylbenzoate is a key intermediate in various synthetic pathways. However, its ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester back to its parent carboxylic acid and ethanol. This unwanted side reaction can significantly reduce the yield and purity of your desired product. Understanding the factors that promote hydrolysis is the first step toward mitigating this issue.
This guide will delve into the mechanisms of ester hydrolysis, the specific structural features of Ethyl 3-amino-5-bromo-4-methylbenzoate that influence its stability, and practical strategies to prevent this degradation during synthesis, workup, and storage.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for Ethyl 3-amino-5-bromo-4-methylbenzoate?
A1: Ester hydrolysis is the chemical breakdown of an ester in the presence of water to form a carboxylic acid and an alcohol.[1] For Ethyl 3-amino-5-bromo-4-methylbenzoate, this means the ethyl ester is converted to 3-amino-5-bromo-4-methylbenzoic acid. This is a significant concern as it leads to a lower yield of the desired ester and introduces an impurity that may be difficult to separate.
Q2: What are the main catalysts for ester hydrolysis?
A2: Ester hydrolysis can be catalyzed by both acids and bases.
Acid-catalyzed hydrolysis is a reversible reaction where a proton source (like a strong acid) activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by water.[1]
Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[2] This process is generally faster than acid-catalyzed hydrolysis.
Q3: How do the substituents on the aromatic ring of Ethyl 3-amino-5-bromo-4-methylbenzoate affect its stability towards hydrolysis?
A3: The electronic properties of the substituents on the benzene ring play a crucial role in the ester's stability.
Electron-withdrawing groups (EWGs) , like the bromo substituent, increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack and thus accelerating hydrolysis.[3][4]
Electron-donating groups (EDGs) , such as the amino and methyl groups, can decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.
However, the amino group in the ortho position to the ester can act as an intramolecular general base catalyst, which can accelerate hydrolysis in a pH-dependent manner (typically between pH 4 and 8). This intramolecular catalysis can sometimes counteract the expected stabilizing effect of the electron-donating amino group.
Q4: What are the ideal pH conditions for working with Ethyl 3-amino-5-bromo-4-methylbenzoate to avoid hydrolysis?
A4: To minimize hydrolysis, it is best to work with this compound under neutral or slightly acidic conditions (pH 4-6), and for the shortest time possible, especially in the presence of water. Strongly acidic or basic conditions should be avoided. The intramolecular catalysis by the neighboring amino group is most efficient in the neutral pH range, so minimizing reaction and workup times in this range is critical.
Q5: How can I detect if my sample of Ethyl 3-amino-5-bromo-4-methylbenzoate has undergone hydrolysis?
A5: Several analytical techniques can be used to detect the presence of the hydrolysis product, 3-amino-5-bromo-4-methylbenzoic acid:
Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) in the ¹H NMR spectrum (typically >10 ppm) is a clear indication of hydrolysis.
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) will appear alongside the ester carbonyl stretch.
High-Performance Liquid Chromatography (HPLC): The carboxylic acid will have a different retention time than the ester, typically eluting earlier on a reverse-phase column.
Troubleshooting Guide: Minimizing Hydrolysis During Experimental Workflows
This section provides a structured approach to identifying and resolving issues related to ester hydrolysis at different stages of your experimental process.
Table 1: Troubleshooting Ester Hydrolysis
Symptom
Potential Cause
Recommended Solution
Low yield of ester after synthesis and workup
Hydrolysis during aqueous workup: Prolonged exposure to acidic or basic aqueous solutions.
- Use ice-cold aqueous solutions for all washes to slow down the reaction kinetics.[1]- Minimize the contact time between the organic layer and the aqueous phase.- Use a weak base, such as saturated sodium bicarbonate solution, for neutralization instead of strong bases like NaOH or KOH.[1]
Inefficient drying of the organic layer: Residual water can cause hydrolysis, especially if residual acid catalyst is present.
- After the final aqueous wash, perform a brine wash to remove the bulk of the dissolved water.- Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and ensure sufficient contact time.[1]
Presence of carboxylic acid impurity in the final product
Hydrolysis during purification: Use of protic or wet solvents for chromatography.
- Use anhydrous solvents for column chromatography.- If recrystallizing, choose a solvent system with minimal water content and cool the solution promptly to induce crystallization.
Decomposition during storage: Improper storage conditions leading to exposure to moisture and/or light.
- Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).- Store in a cool, dark, and dry place. A desiccator is recommended.[5][6]
Experimental Protocols to Minimize Hydrolysis
Protocol 1: Recommended Workup Procedure for Esterification Reactions
This protocol is designed to isolate the ester product while minimizing the risk of hydrolysis.
Cool the Reaction Mixture: Once the esterification reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.
Quenching (if applicable): If quenching is necessary, slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate while stirring.
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Washing:
Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution until no more gas evolves.
Follow with a wash using cold, deionized water.
Finally, wash with cold, saturated brine solution to remove most of the dissolved water.[1]
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent is free-flowing, indicating that all the water has been absorbed.
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature.
Purification: If further purification is required, use column chromatography with anhydrous solvents or recrystallization from a suitable anhydrous solvent system.
Protocol 2: Monitoring Hydrolysis by HPLC
A robust HPLC method is essential for quantifying the extent of hydrolysis.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Detection: UV detection at a wavelength where both the ester and the carboxylic acid show good absorbance.
Standard Preparation: Prepare standard solutions of both Ethyl 3-amino-5-bromo-4-methylbenzoate and its corresponding carboxylic acid to determine their retention times and create a calibration curve for quantification.
Visualizing Key Concepts
Diagram 1: Factors Influencing Ester Hydrolysis
This diagram illustrates the key factors that can accelerate the unwanted hydrolysis of your ester.
Caption: Key factors that promote the hydrolysis of Ethyl 3-amino-5-bromo-4-methylbenzoate.
Diagram 2: Troubleshooting Workflow for Low Ester Yield
This decision tree provides a logical workflow for troubleshooting low yields potentially caused by hydrolysis.
Caption: A troubleshooting decision tree for diagnosing the cause of low ester yield due to hydrolysis.
Advanced Considerations: The Role of Protecting Groups
In synthetic routes where the ester must be subjected to harsh basic conditions, protecting the amino group can prevent potential side reactions, although it may not directly prevent ester hydrolysis. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[7][8][9][10] The Boc group is stable to many nucleophilic and basic conditions but can be removed under acidic conditions.[7][9] This strategy adds steps to the synthesis but can be invaluable for complex molecules.
Conclusion
Minimizing the hydrolysis of Ethyl 3-amino-5-bromo-4-methylbenzoate is achievable through a combination of theoretical understanding and careful experimental practice. By controlling the pH, temperature, and exposure to water during synthesis, workup, and storage, researchers can significantly improve the yield and purity of this important chemical intermediate. This guide provides a foundational framework for troubleshooting and optimizing your experimental protocols. For further assistance, please do not hesitate to contact our technical support team.
Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 104(8), 2251–2256.
Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. [Link]
Pinter, B., & Slanina, T. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2450.
University of California, Davis. (n.d.). Hydrolysis. [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
Chem Survival. (2020, April 21). Rates of hydrolysis reaction for amides and esters Organic Chemistry Help Tutorial [Video]. YouTube. [Link]
Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]
Quick Company. (n.d.). Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. [Link]
Cabrera, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748–757.
Wang, B., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Clinica Chimica Acta, 483, 211–219.
Technical Support Center: Optimizing Catalytic Systems for Coupling Ethyl 3-amino-5-bromo-4-methylbenzoate
Welcome to the technical support center for optimizing catalytic systems involving Ethyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing catalytic systems involving Ethyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve successful outcomes in your synthetic endeavors.
Introduction to the Challenges
Ethyl 3-amino-5-bromo-4-methylbenzoate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electronic nature of the substituents—an electron-donating amino group and a weakly electron-withdrawing ester group—influences the reactivity of the C-Br bond. Furthermore, the ortho-methyl group introduces steric hindrance around the reaction center, which can significantly impact catalyst efficiency. The presence of a primary amine also introduces the possibility of catalyst inhibition through coordination to the palladium center. This guide will address these specific issues head-on, providing practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when working with Ethyl 3-amino-5-bromo-4-methylbenzoate and similar substrates.
Q1: My Suzuki-Miyaura coupling reaction with Ethyl 3-amino-5-bromo-4-methylbenzoate is showing low to no conversion. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura couplings of this substrate often stems from a combination of electronic and steric factors. The electron-donating amino group can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the ortho-methyl group creates steric hindrance, which can impede the approach of the bulky palladium catalyst.[3]
To address this, consider the following:
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands can promote oxidative addition and stabilize the catalytic species.
Catalyst Choice: Use a pre-formed palladium catalyst or a palladacycle, which can be more active than generating the Pd(0) species in situ from Pd(OAc)₂.
Base Selection: A stronger base, such as a phosphate (e.g., K₃PO₄) or a carbonate (e.g., Cs₂CO₃), is often required to facilitate the transmetalation step, especially with sterically hindered substrates.[5]
Solvent and Temperature: Ensure your solvent (e.g., dioxane, THF, toluene, often with water) can solubilize all components. Increasing the reaction temperature may also be necessary to overcome the activation energy barrier.
Q2: I am observing significant amounts of a dehalogenated byproduct (Ethyl 3-amino-4-methylbenzoate) in my Buchwald-Hartwig amination reaction. How can I minimize this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides.[2] It can occur when the palladium-hydride species, formed from various sources in the reaction mixture, reductively eliminates with the aryl group. To minimize dehalogenation:
Choice of Base: Avoid using alkoxide bases if possible, as they can be a source of hydrides. Weaker bases like carbonates or phosphates are often a better choice.
Ligand Effect: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experiment with different ligands to find one that favors the desired C-N bond formation.
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions to minimize sources of protons and water that can contribute to hydrodehalogenation.
Q3: The ester group on my substrate is being hydrolyzed during the reaction. How can I prevent this?
A3: Ester hydrolysis can be a problem when using strong bases, especially in the presence of water. To prevent this:
Use Weaker Bases: Switch to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), which are known to be compatible with ester functionalities.[6]
Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the amount of water present in the reaction mixture.
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can also help.
Q4: How do I effectively remove the palladium catalyst from my final product, especially given the presence of the amine group?
A4: The amine functionality in your product can coordinate with residual palladium, making its removal challenging.[7] Standard purification methods like column chromatography may not be sufficient. Consider the following strategies:
Palladium Scavengers: Use solid-supported scavengers with high affinity for palladium, such as those containing thiol or thiourea functional groups (e.g., SiliaMetS® Thiol, MP-TMT).[8][9][10] These can be stirred with the crude product solution and then filtered off.
Aqueous Washes: Acidic washes (e.g., with dilute HCl) can protonate the amine, disrupting its coordination to palladium and facilitating its removal into the aqueous phase. However, be mindful of the stability of your product under acidic conditions.
Crystallization: If your product is a solid, crystallization can be an effective purification method to remove palladium residues.
Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, but it may also lead to some product loss.[11]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues in a question-and-answer format.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst. 2. Poor Ligand Choice: The ligand is not suitable for the sterically hindered and electron-rich substrate. 3. Inappropriate Base: The base is not strong enough to promote transmetalation or is insoluble in the reaction medium. 4. Low Reaction Temperature: The activation energy for oxidative addition is not being overcome.
1. Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst (e.g., a Buchwald palladacycle precatalyst).[12] 2. Screen bulky, electron-rich ligands like XPhos, SPhos, RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[13] 3. Switch to a stronger, more soluble base like K₃PO₄, Cs₂CO₃, or an organic base like DBU in combination with an inorganic base.[5][12] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Side Products
1. Homocoupling of Boronic Acid (Suzuki): This can be promoted by the presence of oxygen or if the transmetalation is slow. 2. Dehalogenation: The aryl bromide is reduced to the corresponding arene. 3. Protodeborylation (Suzuki): The boronic acid is replaced by a hydrogen atom.
1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Use a slight excess of the boronic acid. 2. Use anhydrous solvents and consider a weaker base. Ensure all reagents are free of water and other protic impurities.[2] 3. Use anhydrous conditions and a base that does not contain water of hydration.
Product Decomposition
1. High Reaction Temperature: The product may be thermally unstable under the reaction conditions. 2. Strong Base: The ester or other functional groups may be sensitive to the base used.
1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen weaker bases such as K₂CO₃ or KF.[6]
Difficult Purification
1. Residual Palladium: The product coordinates to the palladium catalyst. 2. Co-eluting Impurities: Byproducts have similar polarity to the desired product.
1. Employ palladium scavengers or perform an acidic workup as described in the FAQs.[7][8] 2. Optimize your chromatography conditions (e.g., different solvent systems, gradient elution). Consider crystallization as an alternative purification method.
Experimental Protocols
The following are general, starting-point protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of Ethyl 3-amino-5-bromo-4-methylbenzoate. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of Ethyl 3-amino-5-bromo-4-methylbenzoate with an arylboronic acid.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv) or a suitable precatalyst
RuPhos (0.02 equiv)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous, degassed toluene
Procedure:
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and RuPhos to an oven-dried reaction vessel.
Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
Add Ethyl 3-amino-5-bromo-4-methylbenzoate, the amine, and NaOtBu.
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool to room temperature.
Filter the reaction mixture through a pad of Celite®, washing with toluene.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low conversion.
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling.
References
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved from [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Medicinal Chemistry Letters. Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. Retrieved from [Link]
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. Retrieved from [Link]
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2008, August 19). Organic Letters. Retrieved from [Link]
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]
Palladium-catalyzed cross-coupling reactions. (2025, September 15). Fiveable. Retrieved from [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing. Retrieved from [Link]
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19). Inorganic Chemistry. Retrieved from [Link]
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
Deciphering complexity in Pd–catalyzed cross-couplings. (2024, May 10). Nature Communications. Retrieved from [Link]
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Medicinal Chemistry. Retrieved from [Link]
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007, April 28). Organic Process Research & Development. Retrieved from [Link]
Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines. (2022, November 11). The Journal of Organic Chemistry. Retrieved from [Link]
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry. Retrieved from [Link]
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13). The Royal Society of Chemistry. Retrieved from [Link]
Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. (n.d.). PMC. Retrieved from [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Retrieved from [Link]
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2024, February 19). ACS Publications. Retrieved from [Link]
The Suzuki Reaction. (n.d.). Retrieved from [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]
Thermal decomposition risks of Ethyl 3-amino-5-bromo-4-methylbenzoate
Technical Support Center: Ticket #8492 Subject: Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open | Priority: High (Safety Critical) Executive Summary You have inquired about the thermal sta...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #8492Subject:Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open | Priority: High (Safety Critical)
Executive Summary
You have inquired about the thermal stability profile of Ethyl 3-amino-5-bromo-4-methylbenzoate . While specific calorimetric data (DSC/ARC) for this exact intermediate is often proprietary, its structural motifs—a halogenated aniline derivative with an ester functionality—dictate a predictable and potentially hazardous decomposition profile.
This guide serves as a Tier 3 Technical Support resource . It moves beyond basic SDS advice to address the mechanistic risks of thermal stressing, providing you with self-validating protocols to ensure experimental safety.
Module 1: Thermal Stability Profile
Q: What is the "Safe Operating Window" for this compound?A: Without batch-specific DSC (Differential Scanning Calorimetry) data, you must adhere to the "Rule of 50" for halogenated aromatic amines.
Theoretical Onset (
): Generally, polysubstituted amino-benzoates exhibit thermal stability up to 150°C–180°C in pure form. However, the presence of the bromine atom weakens the lattice stability compared to non-halogenated analogs.
Operational Limit (
): Do not exceed 100°C during drying or processing without explicit thermal screening.
Critical Hazard: The combination of an electron-rich amino group and a halogen (bromine) creates a susceptibility to radical dehalogenation and oxidative coupling at elevated temperatures.
Data Table: Estimated Thermal Properties (Structural Analogs)
High energy release; risk of vessel over-pressurization.
Dehalogenation Onset
>200°C (Catalyzed by metals)
Release of corrosive HBr gas; incompatibility with steel reactors.
Auto-ignition
>400°C
Low risk of spontaneous ignition, high risk of toxic fumes (NOx, HBr).
Technical Note: If your sample melts significantly below the expected range (<70°C), it likely contains residual solvent or synthesis by-products (e.g., isomers), which can lower the decomposition onset temperature by 20–30°C.
Module 2: Decomposition Mechanisms (The "Why")
Q: If I overheat the sample, what actually happens chemically?A: Thermal decomposition is not a single event but a cascade. The three primary failure modes are Oxidative Degradation , Ester Pyrolysis , and Dehalogenation .
Visualizing the Risk Pathways
The following diagram illustrates the cascade of chemical failures triggered by thermal stress.
Caption: Thermal degradation cascade showing the three primary risk vectors: Oxidation (quality loss), Hydrolysis (pressure buildup), and Dehalogenation (toxicity).
Module 3: Troubleshooting & FAQs
Q: My white powder has turned light brown after drying at 60°C. Is it safe to use?A: This is a classic sign of surface oxidation of the aniline (amino) functionality.
Diagnosis: The amino group (-NH2) is electron-rich and prone to forming quinoid-like impurities (highly colored) even with trace oxidation (<0.1%).
Risk: While likely safe from an explosion standpoint, the purity is compromised. These impurities can act as radical initiators, potentially lowering the decomposition onset of the bulk material.
Corrective Action: Recrystallize immediately (e.g., from Ethanol/Water) and dry under vacuum with a nitrogen bleed, not in a static air oven.
Q: Can I distill this compound?A:Absolutely NOT.
Reasoning: The boiling point of this high-molecular-weight ester is likely >300°C at atmospheric pressure, which is well above its decomposition temperature.
Alternative: Use High-Vacuum Sublimation (if applicable) or, preferably, Column Chromatography or Recrystallization . Attempting to distill will result in the formation of tar and the release of HBr gas.
Q: I need to scale up to 1 kg. What specific safety test do I need?A: You must perform a DSC (Differential Scanning Calorimetry) and a TGA (Thermogravimetric Analysis) .
Pass Criteria: No exotherm detected below
.
Fail Criteria: If an exotherm is detected near your operating temperature, you must run an ARC (Accelerated Rate Calorimetry) test to determine the "Time to Maximum Rate" (TMR). This tells you how long you have to cool the reactor before a runaway becomes uncontrollable.
Module 4: Emergency Protocols
Q: What do I do if the reaction vessel starts fuming white smoke?A: This indicates Dehalogenation (release of HBr) or Decarboxylation .
Stop Heating: Cut all heat sources immediately.
Max Cooling: Engage full jacket cooling or an emergency crash-cool system.
Do NOT Open: Keep the reactor sealed to contain the HBr/organic vapors. Vent to a scrubber containing NaOH (caustic scrubber) if pressure limits are approached.
Evacuate: HBr is corrosive to lung tissue. Clear the area.
References
Organic Syntheses , "Benzoic acid, 4-amino-3-methyl-, ethyl ester," Org.[1] Synth.1976 , 55, 45. (Describes synthesis and handling of the non-brominated analog, establishing baseline stability protocols).
National Institutes of Health (NIH) , "Anaerobic decomposition of halogenated aromatic compounds," PubMed. (Mechanistic insight into dehalogenation risks).
Green Science Policy Institute , "Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?" (Detailed review of thermal breakdown products of brominated aromatics, including HBr and dioxin-like precursors).
BenchChem , "Safety Data Sheet: Ethyl 3-amino-4-methylbenzoate." (Baseline safety data for the parent scaffold).
DTIC , "Thermal Stability of Organic Compounds by the Isoteniscope Method." (Methodology for determining decomposition temperatures of substituted aromatics).
This guide provides an in-depth technical analysis of the 1H NMR interpretation for Ethyl 3-amino-5-bromo-4-methylbenzoate , a critical intermediate often employed in the synthesis of kinase inhibitors and heterocyclic a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR interpretation for Ethyl 3-amino-5-bromo-4-methylbenzoate , a critical intermediate often employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).
Unlike generic spectral lists, this guide focuses on the comparative analysis of regioisomers , enabling researchers to rapidly validate the substitution pattern of the benzene ring during synthesis optimization.
Structural Analysis & Spectroscopic Logic
The target molecule is a tetra-substituted benzene ring. Correct interpretation relies heavily on understanding the directing effects and coupling constants of the remaining two aromatic protons.
During bromination of the precursor (Ethyl 3-amino-4-methylbenzoate), the directing groups compete. The amine (strong ortho/para director) directs incoming electrophiles to positions 2 and 6 . However, steric hindrance and solvent conditions can lead to the 5-bromo isomer (the target here) or mixtures.
Your primary task is to distinguish the Target (5-bromo) from the Impurities (2-bromo or 6-bromo).
Comparative Analysis: Distinguishing Isomers
The definitive method for structural validation is the Aromatic Splitting Pattern . The table below compares the theoretical performance of the target against its most likely synthetic byproducts.
Table 1: Regioisomer Differentiation Matrix
Feature
Target: 5-Bromo Isomer
Impurity: 6-Bromo Isomer
Impurity: 2-Bromo Isomer
Proton Positions
H2 and H6
H2 and H5
H5 and H6
Relationship
Meta (1,3-relationship)
Para (1,4-relationship)
Ortho (1,2-relationship)
Coupling ()
~1.5 – 2.5 Hz
~0 Hz (Singlets)
~8.0 – 9.0 Hz
Multiplicity
Two Doublets (d)
Two Singlets (s)
Two Doublets (d)
H-H NOE Signal
Weak/None between Ar-H
No NOE between Ar-H
Strong NOE possible
Logical Workflow for Structure Confirmation
The following decision tree visualizes the workflow to confirm the identity of your synthesized product based on the aromatic region.
Figure 1: Decision tree for identifying brominated regioisomers of ethyl 3-amino-4-methylbenzoate.
Detailed Spectral Assignment (Target Molecule)
Solvent Recommendation:DMSO-d6 is superior to CDCl3 for this molecule.
Reason 1: It resolves the broad
protons into a sharp singlet (or broad peak with distinct integration), preventing overlap with aromatic signals.
Reason 2: It ensures full solubility of the polar amino-ester.
Table 2: 1H NMR Data (400 MHz, DMSO-d6)
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
H-2
7.35 – 7.45
Doublet (d)
1H
Deshielded by ortho-ester. Meta to .
H-6
7.15 – 7.25
Doublet (d)
1H
Shielded by para- (resonance effect), despite ortho-ester.
5.20 – 5.50
Broad Singlet
2H
-
Exchangeable. Shift varies with concentration/water.
4.28
Quartet (q)
2H
Typical ethyl ester methylene.
Ar-
2.15 – 2.25
Singlet (s)
3H
-
Aromatic methyl.
1.31
Triplet (t)
3H
Typical ethyl ester methyl.
Note on H-6 Shift: Protons para to an amino group are significantly shielded (moved upfield). H-6 is ortho to the Ester (deshielding) but para to the Amine (shielding). The amine effect usually dominates, making H-6 appear upfield relative to H-2.
Hz) is resolved and not lost in line broadening, follow this protocol.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Tip: If water peak (3.33 ppm) is large, use an ampoule of fresh solvent or add activated molecular sieves.
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette into the NMR tube. Suspended solids cause magnetic inhomogeneity (broad lines).
Step 2: Acquisition Parameters (400 MHz+)
Pulse Angle:
(ensures accurate integration).
Relaxation Delay (D1): Set to
seconds .
Why? Aromatic protons and methyl groups have different T1 relaxation times. A short D1 will under-integrate the aromatic protons relative to the methyls, skewing purity calculations.
Scans (NS): 16 or 32 scans are sufficient for >95% purity.
Apodization: Apply an exponential window function with LB = 0.3 Hz . Do not use LB > 1.0 Hz, or you will smooth out the critical meta-coupling.
Synthesis Pathway & Impurity Visualization
Understanding where the impurities come from aids in interpretation.[4] The diagram below illustrates the bromination competition.
Figure 2: Synthetic divergence showing why NMR verification of the substitution pattern is mandatory.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified general shifts for aniline and benzoate derivatives).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction and coupling patterns).
PubChem. (2024).[6] Ethyl 3-amino-5-bromo-4-methylbenzoate (CID 136266859). National Library of Medicine. Retrieved from [Link] (Compound identification and physical properties).
Mass spectrometry fragmentation patterns of Ethyl 3-amino-5-bromo-4-methylbenzoate
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-5-bromo-4-methylbenzoate In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural eluc...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-5-bromo-4-methylbenzoate
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for Ethyl 3-amino-5-bromo-4-methylbenzoate, a substituted aromatic compound with functionalities that present a rich and informative fragmentation spectrum.
This document is designed for researchers and drug development professionals, moving beyond a simple catalog of fragments to explain the chemical logic behind the bond cleavages. By understanding these principles, scientists can more confidently identify this molecule and its analogues in complex mixtures.
The Molecular Architecture: A Prelude to Fragmentation
The fragmentation of Ethyl 3-amino-5-bromo-4-methylbenzoate in an EI-MS experiment is dictated by the interplay of its constituent functional groups. The ionization process, typically involving a 70 eV electron beam, imparts significant energy into the molecule, creating a molecular ion (M⁺•) that is prone to decomposition. The stability of the resulting fragments governs the observed spectrum.
Aromatic Ring: The benzene core provides considerable stability, often resulting in a prominent molecular ion peak.[1][2]
Ethyl Ester Group: This group offers several predictable cleavage points. The bond between the carbonyl carbon and the ethoxy group is susceptible to cleavage, as are the bonds within the ethyl chain.[1][3]
Bromo Substituent: Bromine's isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a powerful diagnostic tool. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4][5][6]
Amino Group: As a nitrogen-containing functional group, it influences the molecular weight (an odd molecular weight for a single nitrogen atom) and can direct fragmentation through α-cleavage.[7]
Methyl Group: This substituent can be lost as a methyl radical (•CH₃), particularly from an aromatic ring, although this is often a minor pathway compared to cleavages at more labile sites.
Predicted Fragmentation Pathways of Ethyl 3-amino-5-bromo-4-methylbenzoate
The molecular weight of Ethyl 3-amino-5-bromo-4-methylbenzoate (C₁₀H₁₂BrNO₂) is 273.01 g/mol (using ⁷⁹Br) and 275.01 g/mol (using ⁸¹Br). The initial ionization event will produce a molecular ion doublet at m/z 273/275 .
Primary Fragmentation Events:
Loss of the Ethoxy Radical (•OCH₂CH₃): A common and highly favorable fragmentation for ethyl esters is the α-cleavage at the carbonyl group, leading to the loss of an ethoxy radical (mass = 45). This results in the formation of a stable brominated benzoyl cation. This fragment is expected to be a major peak in the spectrum.
M⁺• (m/z 273/275) → [M - •OCH₂CH₃]⁺ (m/z 228/230)
Loss of Ethene (C₂H₄) via McLafferty Rearrangement: Ethyl esters can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered ring transition state, followed by the elimination of a neutral alkene (ethene, mass = 28).[2][8] This produces a new radical cation.
M⁺• (m/z 273/275) → [M - C₂H₄]⁺• (m/z 245/247)
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the O-C bond of the ester can result in the loss of an ethyl radical (mass = 29). While possible, this pathway is often less favored than the loss of the ethoxy radical.
M⁺• (m/z 273/275) → [M - •CH₂CH₃]⁺ (m/z 244/246)
Secondary Fragmentation Events:
The primary fragment ions can undergo further decomposition, providing additional structural information. The most abundant primary fragment, the benzoyl cation, is a key starting point for subsequent losses.
Decarbonylation (Loss of CO): Acylium ions, such as the benzoyl cation formed above, frequently eliminate a neutral carbon monoxide molecule (mass = 28).[4]
Loss of Bromine: The resulting brominated phenyl cation can then lose a bromine radical (mass = 79/81).
[m/z 200/202]⁺ → [m/z 200/202 - •Br]⁺ (m/z 121)
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted fragments for Ethyl 3-amino-5-bromo-4-methylbenzoate.
m/z (Predicted)
Ion Structure/Formula
Fragmentation Pathway
Predicted Abundance
273/275
[C₁₀H₁₂BrNO₂]⁺•
Molecular Ion (M⁺•)
Moderate
245/247
[C₈H₈BrNO₂]⁺•
Loss of C₂H₄ via McLafferty Rearrangement
Moderate to High
228/230
[C₈H₇BrNO]⁺
α-cleavage with loss of an ethoxy radical (•OCH₂CH₃)
High (likely Base Peak)
200/202
[C₇H₇BrN]⁺•
Loss of CO from the m/z 228/230 fragment
Moderate
121
[C₇H₇N]⁺•
Loss of •Br from the m/z 200/202 fragment
Moderate
Visualization of the Fragmentation Pathway
The logical flow of bond cleavages can be visualized to better understand the fragmentation cascade.
Caption: Predicted EI fragmentation pathway of Ethyl 3-amino-5-bromo-4-methylbenzoate.
Comparative Analysis: The Influence of Substituents
To appreciate the diagnostic value of this fragmentation pattern, it is useful to compare it to a simpler analogue, Ethyl Benzoate.
Ethyl Benzoate (MW 150): The spectrum is dominated by the molecular ion (m/z 150), loss of the ethoxy radical (•OCH₂CH₃) to form the benzoyl cation (m/z 105), which is often the base peak, and subsequent loss of CO to form the phenyl cation (m/z 77).
Ethyl 3-amino-5-bromo-4-methylbenzoate: The core fragmentations (loss of •OCH₂CH₃ and subsequent loss of CO) remain the same. However, the masses of all fragments containing the substituted ring are shifted higher due to the presence of the amino (-NH₂, +15 Da), bromo (-Br, +78/80 Da), and methyl (-CH₃, +14 Da) groups. Crucially, the bromine provides the isotopic doublet signature, immediately confirming its presence and number in each fragment. The amino group makes the resulting phenyl-type ions more electron-rich, potentially influencing the relative abundance of subsequent fragments.
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard method for acquiring an electron ionization mass spectrum suitable for the structural elucidation of Ethyl 3-amino-5-bromo-4-methylbenzoate.
Sample Preparation:
Accurately weigh approximately 1 mg of the purified compound.
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL solution.
Vortex the solution to ensure complete dissolution.
Gas Chromatography (GC) Parameters:
Injection Volume: 1 µL
Injector Temperature: 250 °C
Injection Mode: Splitless (or a suitable split ratio like 20:1, depending on concentration)
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]
Column: A standard non-polar column, such as a 30 m x 0.25 mm i.d. column coated with 0.25 µm 5% phenyl-methylpolysiloxane.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase temperature at 15 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5-10 minutes to ensure elution of the compound.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Acquisition Mode: Full Scan.
Scan Range: m/z 40 - 400.
This self-validating protocol ensures that the compound is effectively volatilized, separated from potential impurities, and subjected to standardized ionization conditions to produce a reproducible and interpretable mass spectrum.
A Comparative Guide for Structural Verification and Purity Assessment Executive Summary Ethyl 3-amino-5-bromo-4-methylbenzoate is a critical pharmacophore and intermediate, often utilized in the synthesis of tyrosine kin...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Structural Verification and Purity Assessment
Executive Summary
Ethyl 3-amino-5-bromo-4-methylbenzoate is a critical pharmacophore and intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs related to Lenvatinib or Vandetanib scaffolds). Its structural integrity hinges on the precise arrangement of four substituents on the benzene ring: an ethyl ester, a primary amine, a bromine atom, and a methyl group.[1]
This guide provides a rigorous FTIR (Fourier Transform Infrared Spectroscopy) analysis protocol. Unlike generic spectral guides, this document focuses on comparative performance , demonstrating how FTIR serves as a rapid, self-validating tool to distinguish the target compound from its specific synthetic precursors (e.g., the non-brominated analog or the carboxylic acid hydrolysis product).[1]
Experimental Methodology
To ensure reproducibility and high signal-to-noise ratios (E-E-A-T principle), the following protocol is recommended. This method minimizes moisture interference, which is critical when analyzing the N-H stretching region.[1]
Protocol: High-Resolution Transmission FTIR
Sample Preparation: Grind 2.0 mg of the solid sample with 200 mg of spectroscopic-grade KBr (dried at 110°C for 4 hours). Compress into a transparent pellet using a hydraulic press at 10 tons for 2 minutes.
Why KBr? KBr is transparent in the fingerprint region (400–1000 cm⁻¹), essential for observing the C-Br stretch and aromatic out-of-plane (OOP) bending modes.[1]
Instrument Parameters:
Resolution: 2 cm⁻¹ (necessary to resolve the N-H doublet).
Scans: 32 or 64 scans (to average out random noise).
Background: Fresh KBr blank collected immediately prior to sample.
Structural Fingerprint & Band Assignment
The target compound exhibits a unique spectral signature defined by the coexistence of an electron-withdrawing ester and an electron-donating amine on a tetrasubstituted ring.
Table 1: Key Spectral Assignments for Ethyl 3-amino-5-bromo-4-methylbenzoate
Functional Group
Frequency (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Note
Primary Amine
3450–3420
Medium
ν(N-H) Asymmetric
Distinct doublet characteristic of primary amines (-NH₂).[1]
Difficult to pinpoint but critical for confirming bromination.[1]
Subst. Pattern
880–800
Medium
γ(C-H) OOP
Out-of-Plane bending specific to isolated aromatic protons.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the FTIR spectrum of the target product against its critical process impurities/precursors.[1] This "differential analysis" validates the synthesis step.
Comparison A: Target vs. Precursor (Ethyl 3-amino-4-methylbenzoate)
Context: Monitoring the Bromination Step (e.g., using NBS).
Feature
Precursor (Non-Brominated)
Target (Brominated)
Mechanistic Insight
Substitution Pattern
1,2,4-Trisubstituted
1,2,3,5-Tetrasubstituted
Bromination at the 5-position removes a specific Ar-H bond.
OOP Bending
Two bands (Adjacent H's + Isolated H)
One dominant band (Isolated H's)
The loss of the "adjacent hydrogens" band (~820 cm⁻¹) confirms substitution at the ortho-position to the amine.[1]
Mass/Electronic
Standard ring modes
Red-shifted ring modes
The heavy Br atom dampens specific ring vibrations (mass effect).[1]
Comparison B: Target vs. Hydrolysis Impurity (Acid Form)
Context: Stability testing. Esters can hydrolyze to carboxylic acids (3-amino-5-bromo-4-methylbenzoic acid) under humid storage.
Feature
Target (Ester)
Impurity (Acid)
Pass/Fail Criteria
O-H Region
Clean baseline (3500–2500 cm⁻¹)
Broad "Mountain" (3300–2500 cm⁻¹)
Presence of broad O-H stretching indicates hydrolysis.
Carbonyl (C=O)
Sharp band ~1715 cm⁻¹
Shifted band ~1680–1690 cm⁻¹
Carboxylic acid dimers absorb at lower frequencies than esters.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow for validating this compound using FTIR.
Diagram 1: Synthesis & Spectral Checkpoints
This pathway shows where FTIR is used to validate the transformation from the non-brominated precursor to the target.[1]
Caption: Spectral evolution during synthesis. Note the critical transition in the aromatic substitution pattern (Note 1 to Note 2) confirming bromination.
Diagram 2: QC Decision Logic
A self-validating workflow for accepting or rejecting a batch based on FTIR data.[1]
Caption: Logic gate for Quality Control. This workflow differentiates between identity failure, purity failure (hydrolysis), and synthesis failure.[1]
References
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] [1]
NIST Chemistry WebBook. Benzoic acid, 3-amino-, ethyl ester (Analogous Spectral Data). National Institute of Standards and Technology.[1][2][3] [1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for aromatic substitution patterns).
ChemicalBook. Synthesis and Spectral Properties of Aminobenzoate Derivatives.
A Comparative Guide to the Structural Validation of Ethyl 3-amino-5-bromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The spatial arran...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of analytical techniques for validating the structure of Ethyl 3-amino-5-bromo-4-methylbenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. As Senior Application Scientists, our goal is to offer not just protocols, but a comprehensive understanding of the causality behind experimental choices, ensuring a self-validating system for robust structural confirmation.
While single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous three-dimensional structure determination, a multi-technique approach provides a more complete and validated picture.[1][2] This guide will delve into the principles and practical applications of SCXRD, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an unparalleled technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[3] The ability to obtain an absolute molecular structure makes it an indispensable tool in drug development for confirming the identity of a synthesized compound.[2]
Causality of Experimental Choices in SCXRD
The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal.[4] The choice of crystallization technique is therefore critical. For a small organic molecule like Ethyl 3-amino-5-bromo-4-methylbenzoate, slow evaporation is often the first method of choice due to its simplicity.[5] The selection of an appropriate solvent is crucial; it should be one in which the compound has moderate solubility, allowing for the slow, ordered growth of crystals.[6] Cooling the solution can further reduce the rate of crystal growth, often leading to higher quality crystals.[5]
Experimental Protocol: SCXRD of Ethyl 3-amino-5-bromo-4-methylbenzoate
1. Crystallization:
Solvent Screening: Begin by testing the solubility of Ethyl 3-amino-5-bromo-4-methylbenzoate in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane).
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.[5]
Crystal Selection: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.
2. Data Collection:
Mounting: Mount the selected crystal on a goniometer head.[7]
Instrumentation: Utilize a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.[8] For organic compounds, a low-temperature data collection (e.g., 100 K) is often preferred to minimize thermal vibrations and improve data quality.[9]
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[10]
3. Structure Solution and Refinement:
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.[10][11]
Structure Solution: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map.[9][12]
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize atomic positions, thermal parameters, and occupancies.[9][13] Software such as SHELXL or Olex2 is commonly used for this purpose.[14]
Figure 1: SCXRD Experimental Workflow.
Complementary Spectroscopic Techniques
While SCXRD provides the definitive solid-state structure, spectroscopic methods offer crucial information about the molecule's connectivity and functional groups in solution and can be used for routine analysis where crystal growth is not feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[15][16] It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity.[1]
Causality of Experimental Choices in NMR
The choice of NMR experiments depends on the complexity of the molecule. For Ethyl 3-amino-5-bromo-4-methylbenzoate, a standard set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is usually sufficient to determine the complete connectivity.[17] The choice of solvent is also important; deuterated solvents that do not give interfering signals are used.[16]
Experimental Protocol: NMR Analysis
1. Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. Data Acquisition:
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
3. Spectral Interpretation:
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).
¹³C NMR: Shows the number of different types of carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[17]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[17]
Figure 2: NMR Spectroscopy Workflow.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18][19] It is primarily used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[20][21]
Causality of Experimental Choices in MS
The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like Ethyl 3-amino-5-bromo-4-methylbenzoate, as it typically produces the protonated molecular ion with minimal fragmentation.[18] High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[22]
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
2. Data Acquisition:
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
Acquire the mass spectrum using an ESI source in positive ion mode.
3. Data Analysis:
Identify the molecular ion peak ([M+H]⁺).
Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental formula.
Figure 3: Mass Spectrometry Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[23][24] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[25]
Causality of Experimental Choices in FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.[24] The resulting spectrum provides a "fingerprint" of the molecule, which can be compared to spectral libraries for identification.[23]
Experimental Protocol: FTIR Spectroscopy
1. Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
3. Spectral Interpretation:
Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch for the amine, C=O stretch for the ester, C-Br stretch).[26]
Figure 4: FTIR Spectroscopy Workflow.
Comparative Analysis of Structural Validation Techniques
Technique
Information Provided
Strengths
Limitations
Application to Ethyl 3-amino-5-bromo-4-methylbenzoate
Single-Crystal X-ray Diffraction (SCXRD)
Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[8]
Fast, easy to use, requires minimal sample preparation.[25]
Provides limited information on the overall molecular structure.[26]
Confirms the presence of the amine (N-H stretch), ester (C=O stretch), and other key functional groups.
Conclusion
The structural validation of a new chemical entity like Ethyl 3-amino-5-bromo-4-methylbenzoate requires a multifaceted analytical approach. While single-crystal X-ray diffraction provides the unequivocal three-dimensional structure, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy elucidates the molecular framework in solution, mass spectrometry confirms the elemental composition and molecular weight, and FTIR spectroscopy provides a rapid screen for the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a comprehensive and self-validating structural characterization, ensuring the integrity and quality of their compounds. This rigorous approach is fundamental to advancing drug discovery and development programs.
References
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. Retrieved from [Link]
ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
Unknown Source. (n.d.). crystallization of small molecules.
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
Unknown Source. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. Retrieved from [Link]
Fiveable. (2025, August 15). Comparison of X-ray, electron, and neutron diffraction techniques | Crystallography Class Notes. Retrieved from [Link]
The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]
Oxford Academic. (n.d.). 6 6 Solution and Refinement of Crystal Structures. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]
University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]
Unknown Source. (n.d.). Structure solution and refinement: introductory strategies.
ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. Retrieved from [Link]
Iowa State University. (n.d.). X-Ray Diffraction Basics | Chemical Instrumentation Facility. Retrieved from [Link]
PMC. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Retrieved from [Link]
IJFMR. (2024, November 15). Review on X-Ray Based Analytical Techniques. Retrieved from [Link]
IUCr Journals. (2025, April 15). A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. Retrieved from [Link]
ResearchGate. (2023, April 11). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Retrieved from [Link]
RSC Publishing. (2019, February 26). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
MDPI. (2013, December 12). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][20][22]diazepin-2-ylamino)benzoate. Retrieved from [Link]
A Comparative Guide to Ethyl and Methyl 3-amino-5-bromo-4-methylbenzoate for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the trajectory of a research program. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the trajectory of a research program. This guide provides an in-depth comparison of two closely related and highly functionalized aromatic building blocks: Ethyl 3-amino-5-bromo-4-methylbenzoate and Methyl 3-amino-5-bromo-4-methylbenzoate. While seemingly minor, the choice between the ethyl and methyl ester can have profound implications for a compound's physicochemical properties, reactivity, and ultimately, its performance in complex synthetic pathways and biological systems.
This document moves beyond a simple cataloging of specifications to offer a nuanced analysis grounded in established chemical principles and supported by experimental data. We will explore the subtle yet significant differences imparted by the ethyl versus the methyl group, providing a framework for rational selection based on the specific demands of your research.
Core Physicochemical and Structural Comparison
The fundamental difference between the two molecules lies in the ester functional group, which influences properties such as molecular weight, polarity, and solubility. These differences, while small, can be critical in process development, purification, and formulation.
Property
Ethyl 3-amino-5-bromo-4-methylbenzoate
Methyl 3-amino-5-bromo-4-methylbenzoate
Rationale for Difference
Molecular Formula
C₁₀H₁₂BrNO₂
C₉H₁₀BrNO₂
Addition of a methylene group (-CH₂-) in the ethyl ester.
Molecular Weight
258.11 g/mol
244.09 g/mol
The ethyl group has a higher mass than the methyl group.
CAS Number
Not explicitly assigned (analogue: 41191-92-8)
223519-11-7
Unique identifiers for each distinct chemical substance.
Predicted Polarity
Slightly less polar
Slightly more polar
The additional nonpolar alkyl character of the ethyl group reduces overall polarity compared to the methyl group.
Predicted Solubility
Higher in nonpolar organic solvents
Higher in polar organic solvents
"Like dissolves like." The less polar ethyl ester will be more soluble in nonpolar solvents, while the more polar methyl ester will favor polar solvents.
Predicted Volatility
Slightly less volatile
Slightly more volatile
Higher molecular weight and stronger intermolecular forces in the ethyl ester lead to lower volatility.
Predicted Reactivity
Slightly less reactive in hydrolysis
Slightly more reactive in hydrolysis
The smaller steric hindrance of the methyl group allows for easier nucleophilic attack at the carbonyl carbon.[1]
Note: Some data points are inferred based on general chemical principles comparing ethyl and methyl esters and data from closely related analogues.
Reactivity and Synthetic Considerations: A Deeper Dive
The choice between the ethyl and methyl ester can significantly influence reaction kinetics and outcomes, particularly in reactions involving the ester functionality.
Hydrolytic Stability: Experimental Insights
The ester group is susceptible to hydrolysis under both acidic and basic conditions. The rate of this hydrolysis can be a critical factor, for instance, in the design of prodrugs where controlled release of a carboxylic acid active pharmaceutical ingredient (API) is desired.
Experimental studies comparing the hydrolytic stability of homologous series of esters have consistently shown that methyl esters are generally more susceptible to hydrolysis than their ethyl counterparts.[1] This is attributed to the smaller steric bulk of the methoxy group, which presents a less hindered path for the attacking nucleophile (e.g., a water molecule or hydroxide ion). In a study on the base-catalyzed hydrolysis of benzoates, ethyl benzoate was found to be more stable (i.e., hydrolyzed more slowly) than methyl benzoate.[1] This trend is expected to hold for our target molecules.
Implications for Drug Development:
Prodrug Design: If the goal is to create a prodrug that is more resistant to premature hydrolysis in the gastrointestinal tract or bloodstream, the ethyl ester would be the preferred choice.
Synthetic Procedures: When the ester is a protecting group that needs to be removed under mild conditions, the more labile methyl ester might be advantageous.
Reactivity in Cross-Coupling Reactions
The bromine atom on the aromatic ring makes these molecules excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
In these reactions, the nature of the ester group (ethyl vs. methyl) is generally considered to have a minimal direct electronic effect on the reactivity of the aryl bromide. The reaction mechanism primarily involves the carbon-bromine bond. However, the overall solubility of the substrate in the reaction solvent, which is influenced by the ester group, can impact reaction efficiency and yield. For instance, in a reaction using a less polar solvent like toluene, the ethyl ester's potentially higher solubility could be beneficial.
Proposed Synthetic Workflow
The synthesis of both Ethyl and Methyl 3-amino-5-bromo-4-methylbenzoate can be achieved through a multi-step sequence starting from a readily available starting material like 3-amino-4-methylbenzoic acid. The following is a generalized, yet detailed, protocol.
Experimental Protocol: Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate
Step 1: Esterification of 3-amino-4-methylbenzoic acid
To a stirred solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C.
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3-amino-4-methylbenzoate.
Step 2: Bromination of Methyl 3-amino-4-methylbenzoate
Dissolve the Methyl 3-amino-4-methylbenzoate (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or acetic acid (10 volumes).
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, Methyl 3-amino-5-bromo-4-methylbenzoate.
To synthesize the ethyl ester, ethanol would be substituted for methanol in Step 1.
Visualizing the Synthetic and Decision-Making Workflow
Caption: A flowchart illustrating the general synthetic pathway and the decision-making process for selecting between the ethyl and methyl ester based on application requirements.
Conclusion and Recommendations
The choice between Ethyl 3-amino-5-bromo-4-methylbenzoate and Methyl 3-amino-5-bromo-4-methylbenzoate is a nuanced one that should be guided by the specific goals of the research.
For applications requiring greater hydrolytic stability , such as in the development of orally administered prodrugs, the ethyl ester is the superior choice . Its increased steric bulk around the ester carbonyl slows the rate of hydrolysis, potentially leading to improved bioavailability.
For synthetic applications where the ester is a temporary protecting group that needs to be removed under mild conditions, the methyl ester is generally preferable due to its higher reactivity towards hydrolysis.
In the context of cross-coupling reactions , the choice is less critical from an electronic standpoint. However, solubility considerations may favor one over the other depending on the reaction solvent and conditions.
Ultimately, both molecules are valuable and versatile building blocks. A thorough understanding of their subtle differences, as outlined in this guide, empowers researchers to make informed decisions, optimizing their synthetic strategies and accelerating the path to discovery.
References
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